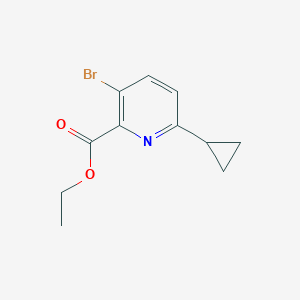

Ethyl 3-bromo-6-cyclopropylpicolinate

Description

Contextualization within Halogenated Picolinate (B1231196) Ester Research

Halogenated compounds have seen a significant expansion in use over the past several decades, particularly in agrochemical research. The introduction of halogens into active ingredients is a key strategy in the development of modern agrochemicals. nih.gov Picolinate esters, which are derivatives of picolinic acid (pyridine-2-carboxylic acid), are an important subclass. Research in this area includes the development of synthetic methods for halogen-substituted key intermediates. nih.gov

Studies have explored the nucleophilic fluorination of substituted picolinate esters, highlighting the importance of reaction conditions and the influence of various promoters. nih.gov While much of the cited research focuses on fluorination, the principles of synthesizing and modifying halogenated pyridines are broadly applicable. The presence of a bromine atom on the picolinate structure, as in Ethyl 3-bromo-6-cyclopropylpicolinate, provides a versatile handle for further chemical modification, fitting squarely within the research theme of creating complex molecular architectures from halogenated precursors.

Significance of Pyridine (B92270), Bromo, and Cyclopropyl (B3062369) Moieties in Contemporary Organic Synthesis

The potential utility of this compound can be inferred from the well-established roles of its three key structural components:

Pyridine Scaffold : The pyridine ring is a cornerstone in medicinal chemistry and drug design. researchgate.net Its basicity, stability, and capacity to form hydrogen bonds make it a frequent choice for pharmaceutical development. As a heterocyclic aromatic compound, the pyridine nucleus is electron-deficient, which influences its reactivity, making it prone to nucleophilic substitution. nih.gov Its presence in a molecule can improve water solubility, a desirable property for potential therapeutic agents.

Bromo Group : In organic synthesis, the bromo group is a highly versatile functional group. The carbon-bromine bond's labile nature makes it an excellent leaving group in nucleophilic substitution and elimination reactions. Crucially, aryl bromides are significant precursors in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, enabling chemists to build more complex molecules from a brominated intermediate. The reactivity of organobromine compounds is often considered intermediate between that of the corresponding chloro and iodo compounds, offering a balance of stability and reactivity.

Cyclopropyl Moiety : The cyclopropyl group is an increasingly popular structural motif in medicinal chemistry. This small, rigid ring system can act as an isosteric replacement for other groups like alkenes or can serve as a constrained linker. Introducing a cyclopropyl ring can enhance a molecule's metabolic stability, potency, and binding affinity by providing conformational constraint. It can also favorably alter properties such as lipophilicity and pKa. The unique electronic properties of the cyclopropyl ring, including its enhanced s-character C-H bonds and π-character C-C bonds, distinguish it from simple alkyl groups. nih.gov

The combination of these three moieties in a single molecule suggests its role as a versatile building block for creating more elaborate chemical structures.

Structural Characterization and Nomenclatural Specificity of this compound

The precise identity of a chemical compound is defined by its structure and systematic name.

Physico-Chemical Properties Below is a table summarizing the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | ethyl 3-bromo-6-cyclopropylpyridine-2-carboxylate |

Data sourced from chemical property databases.

Nomenclatural Specificity The IUPAC name, ethyl 3-bromo-6-cyclopropylpyridine-2-carboxylate, precisely describes the molecular structure according to established nomenclature rules. The name can be deconstructed as follows:

Picolinate/Pyridine-2-carboxylate : This is the parent structure, indicating a pyridine ring with a carboxyl group at the 2-position. The "-oate" suffix signifies that it is an ester.

Ethyl : This is the name of the alkyl group attached to the ester's oxygen atom, derived from the alcohol (ethanol) used in its formation.

3-bromo : This indicates a bromine atom is substituted onto the pyridine ring at the 3-position.

6-cyclopropyl : This indicates a cyclopropyl ring is attached to the pyridine ring at the 6-position.

Expected Spectroscopic Characteristics While specific, published experimental spectra for this compound are not readily available, its structure allows for the prediction of key spectroscopic features:

¹H NMR : The spectrum would be expected to show a characteristic triplet and quartet in the upfield region corresponding to the methyl and methylene (B1212753) protons of the ethyl group, respectively. The cyclopropyl protons would appear as complex multiplets further upfield. In the aromatic region, two distinct signals, likely doublets, would correspond to the two protons on the pyridine ring.

¹³C NMR : The spectrum would feature signals for the two carbons of the ethyl group, the carbons of the cyclopropyl ring, and the six distinct carbons of the substituted pyridine ring, including the carbonyl carbon of the ester group at a characteristically downfield chemical shift.

Infrared (IR) Spectroscopy : A strong absorption band would be expected in the region of 1720-1740 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester. C-H stretching vibrations for the aromatic and aliphatic (ethyl, cyclopropyl) parts would also be present, as would C-Br stretching vibrations at lower frequencies.

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-6-cyclopropylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-11(14)10-8(12)5-6-9(13-10)7-3-4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTDOQLCNMKNDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C2CC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233659 | |

| Record name | Ethyl 3-bromo-6-cyclopropyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908833-44-3 | |

| Record name | Ethyl 3-bromo-6-cyclopropyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908833-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-6-cyclopropyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of Ethyl 3 Bromo 6 Cyclopropylpicolinate

Reactivity at the Pyridine (B92270) Nitrogen Atom

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation. The pyridine nucleus is electron-deficient compared to benzene, a characteristic that is further intensified by the presence of the electron-withdrawing ethyl ester group at the 2-position. This deactivation makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles. youtube.comutexas.edu

When forced under harsh conditions, electrophilic substitution on pyridine typically occurs at the 3-position (meta-position relative to the nitrogen), as this avoids the formation of a highly unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. youtube.comquora.com For Ethyl 3-bromo-6-cyclopropylpicolinate, the 3-position is already occupied by a bromo substituent. The remaining open positions are C4 and C5. The directing effects of the existing substituents (bromo, cyclopropyl (B3062369), and ethyl carboxylate) would influence the regioselectivity of any potential EAS reaction, though such reactions are generally disfavored due to the deactivated nature of the ring. youtube.com

A common strategy to enhance the reactivity of pyridines toward EAS is through the formation of the corresponding pyridine N-oxide. quora.comrsc.org

N-Oxidation and N-Alkylation Processes

The pyridine nitrogen atom readily participates in reactions with electrophiles, most notably in N-oxidation and N-alkylation processes.

N-Oxidation: The lone pair on the nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide significantly alters the electronic properties of the molecule. It activates the pyridine ring towards both electrophilic and nucleophilic substitution, making it a versatile intermediate for further functionalization. rsc.orgnih.gov

N-Alkylation: As a nucleophile, the pyridine nitrogen can attack alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. reddit.comorganic-chemistry.org This N-alkylation process is influenced by the nature of the alkylating agent and the reaction conditions. The reaction introduces a positive charge on the nitrogen atom, profoundly impacting the molecule's properties and subsequent reactivity. While a general reaction, specific conditions such as the use of a catalyst like tris(pentafluorophenyl)borane (B72294) for certain substrates can facilitate N-alkylation. rsc.org The use of catalytic potassium iodide can also help drive the reaction to completion when using alkyl bromides. reddit.com

Reactivity of the Bromo Substituent at Position 3

The bromine atom at the C3 position is the primary site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds, particularly through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at an sp²-hybridized carbon of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their reliability and broad substrate scope.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 3-position.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the picolinate (B1231196). libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. libretexts.org

Reductive Elimination: The newly coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Studies on related 3-bromopyridine (B30812) systems demonstrate that such couplings proceed efficiently, providing access to complex biaryl and related structures. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-110 |

This table represents typical conditions for Suzuki-Miyaura reactions and may be adapted for this compound.

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgcapes.gov.br This reaction allows for the direct amination of the 3-position of this compound, a crucial transformation in medicinal chemistry and materials science.

The reaction's mechanism is similar to other cross-coupling cycles, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating a wide range of amine coupling partners. chemspider.comrsc.org The reaction is generally tolerant of various functional groups, although some, like esters, may be incompatible with strong bases like KOtBu, necessitating the use of milder bases such as K₂CO₃. libretexts.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 |

| [Pd-LX]₂[BF₄]₂ | DavePhos | NaOtBu | Dioxane | 100 |

This table represents typical conditions for Buchwald-Hartwig aminations and may be adapted for this compound. chemspider.comrsc.org

Reactivity of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, rendering it susceptible to a variety of ring-opening reactions. researchgate.netnih.gov This inherent reactivity is a cornerstone of its utility in synthetic chemistry, providing a pathway to more complex molecular scaffolds.

Cyclopropane (B1198618) Ring-Opening Reactions and Mechanistic Considerations

The high strain energy of the cyclopropane ring makes it behave somewhat like a double bond, capable of participating in reactions that lead to the cleavage of a carbon-carbon bond. nih.gov Ring-opening of cyclopropanes can be initiated through various mechanisms, including radical, electrophilic, and nucleophilic pathways. In the context of molecules like this compound, the electronic nature of the substituents on the pyridine ring is expected to play a significant role in dictating the preferred reaction pathway.

Donor-acceptor cyclopropanes, where the cyclopropyl ring is adjacent to an electron-withdrawing group, are particularly prone to ring-opening reactions. scispace.com The pyridine ring, especially with an additional electron-withdrawing bromo substituent, acts as an acceptor, polarizing the cyclopropyl ring and making it more susceptible to nucleophilic attack. Lewis acid catalysis is often employed to further enhance this effect, facilitating ring-opening under milder conditions. scispace.com

Mechanistically, the ring-opening can proceed through the formation of a zwitterionic intermediate or via a concerted process, depending on the reaction conditions and the nature of the attacking species. For instance, reactions with strong nucleophiles could lead to a 1,3-addition product, effectively incorporating the three-carbon unit of the cyclopropane into a larger chain.

Radical-mediated ring-opening is another important transformation for cyclopropyl-containing compounds. nih.gov These reactions are typically initiated by a radical species that adds to the cyclopropyl ring, leading to a ring-opened radical intermediate that can then undergo further reactions.

While specific studies on this compound are not prevalent in the reviewed literature, the general principles of cyclopropane chemistry suggest a rich potential for such transformations. The following table summarizes potential ring-opening reactions based on general reactivity patterns of substituted cyclopropanes.

| Reaction Type | Typical Reagents | Potential Product Type | Mechanistic Consideration |

| Nucleophilic Ring-Opening | Strong Nucleophiles (e.g., organometallics, thiolates) with or without Lewis Acid | 1,3-Difunctionalized compounds | Formation of a stabilized carbanion or concerted attack |

| Radical Ring-Opening | Radical Initiators (e.g., AIBN) and a radical source | Halogenated or functionalized alkyl chains | Generation of a ring-opened radical intermediate |

| Reductive Ring-Opening | Reducing agents (e.g., dissolving metals) | Alkyl-substituted picolinates | Electron transfer leading to a radical anion intermediate that fragments |

| Oxidative Ring-Opening | Oxidizing agents (e.g., Mn(OAc)₃) | Dihydrofurans or other oxygenated heterocycles | Formation of a radical cation or direct oxidation |

This table is illustrative and based on general principles of cyclopropane reactivity.

Influence of Cyclopropyl Strain on Pyridine Ring Reactivity

The presence of the strained cyclopropyl group at the 6-position of the pyridine ring can also influence the reactivity of the heterocyclic core itself. The cyclopropyl group is known to have electronic properties that are somewhat intermediate between that of an alkyl group and a vinyl group. It can donate electron density to an adjacent pi-system through hyperconjugation.

This electron-donating character, although modest, could subtly modulate the electrophilicity of the pyridine ring. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing bromo and ester substituents. The cyclopropyl group's donation may slightly counteract this deactivation, potentially influencing the regioselectivity of nucleophilic aromatic substitution reactions on the pyridine ring.

Conversely, the strain energy of the cyclopropyl ring could be released in reactions that involve the pyridine ring. For example, in certain metal-catalyzed cross-coupling reactions, the coordination of the metal to the pyridine nitrogen could be followed by a concerted process involving the cyclopropyl ring, leading to novel rearrangements or annulation products.

Chemoselectivity Challenges in Multi-functionalized Systems

The presence of multiple reactive sites in this compound—the ester, the C-Br bond, and the cyclopropyl ring—poses significant chemoselectivity challenges. The choice of reagents and reaction conditions becomes critical to selectively transform one functional group while leaving the others intact.

For instance, many reactions that target the C-Br bond for cross-coupling (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) often require elevated temperatures and the use of strong bases. These conditions could potentially lead to the undesired ring-opening of the sensitive cyclopropyl group or reaction at the ester functionality.

Similarly, nucleophilic attack is a potential reaction pathway for all three functional groups. Strong, hard nucleophiles might preferentially attack the carbonyl carbon of the ester, while softer nucleophiles might favor substitution at the C-Br bond or ring-opening of the cyclopropyl ring. The interplay between the electronic and steric properties of the nucleophile and the substrate will determine the outcome of the reaction.

The following table outlines the potential competing reactions and the chemoselectivity challenges associated with this compound.

| Target Functional Group | Desired Reaction | Potential Competing Side Reactions | Chemoselectivity Considerations |

| C-Br Bond | Cross-coupling (e.g., Suzuki, Sonogashira) | Cyclopropane ring-opening; Ester saponification/amination | Use of mild catalysts and bases; careful control of temperature. |

| Ester Group | Saponification, amidation, reduction | Reaction at the C-Br bond; Cyclopropane ring-opening | Use of selective reagents that do not affect the other groups (e.g., selective reducing agents). |

| Cyclopropyl Group | Ring-opening reactions | Reaction at the C-Br bond or ester group | Choice of reagent (nucleophile, radical, etc.) to favor attack on the cyclopropyl ring. |

This table highlights the key chemoselectivity challenges in the chemistry of this compound.

Advanced Derivatives and Functionalized Pyridine Scaffolds

Synthesis of Novel Pyridine (B92270) Derivatives via Further Functionalization

The presence of a bromine atom at the 3-position of the pyridine ring is a key feature that allows for extensive functionalization. This position is amenable to various cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Notably, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for this purpose. mdpi.com By reacting Ethyl 3-bromo-6-cyclopropylpicolinate with a variety of arylboronic acids in the presence of a palladium catalyst, a diverse library of 3-aryl-6-cyclopropylpicolinate derivatives can be generated. mdpi.com This method is characterized by its tolerance of various functional groups on the arylboronic acid, allowing for the introduction of a wide range of substituents. mdpi.com

Beyond Suzuki coupling, the bromine atom is susceptible to nucleophilic substitution reactions. pipzine-chem.com It can be displaced by various nucleophiles, including amines and thiols, to introduce new functional groups. For instance, reaction with different amines can yield 3-amino-6-cyclopropylpicolinate derivatives, while reactions with thiols can lead to the formation of thioalkyl derivatives. nih.gov

Table 1: Examples of Functionalization via Suzuki Cross-Coupling

| Arylboronic Acid Reactant | Potential Product |

|---|---|

| Phenylboronic acid | Ethyl 3-phenyl-6-cyclopropylpicolinate |

| 4-Methoxyphenylboronic acid | Ethyl 3-(4-methoxyphenyl)-6-cyclopropylpicolinate |

| 3-Thienylboronic acid | Ethyl 3-(thiophen-3-yl)-6-cyclopropylpicolinate |

Modifications at the Ester Position Leading to Picolinic Acid Derivatives

The ethyl ester group at the 2-position provides another site for chemical modification. This group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-6-cyclopropylpicolinic acid. google.comacs.org This transformation is significant as picolinic acids are important compounds in their own right. Picolinic acid is a natural metabolic product of the kynurenine (B1673888) pathway and its derivatives are known to act as chelating ligands for various metal ions. nih.gov

The hydrolysis can be catalyzed by hydroxide (B78521) ions or promoted by various metal ions. acs.org Alternatively, strong acid conditions, such as heating in sulfuric acid, can effectively convert the ester to the carboxylic acid. google.com The resulting picolinic acid derivative can then be used in further reactions, such as amide bond formation, to create another layer of molecular diversity.

Table 2: Conversion of Ester to Picolinic Acid

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| This compound | 1. NaOH (aq) 2. H₃O⁺ | 3-Bromo-6-cyclopropylpicolinic acid |

Exploration of Cyclopropyl (B3062369) Group Transformations

The cyclopropyl group attached at the 6-position of the pyridine ring contributes to the molecule's unique structural and electronic properties. Due to significant ring strain, with bond angles of 60°, cyclopropyl groups possess distinct reactivity compared to other alkyl groups. wikipedia.org While generally stable, this strained ring system can participate in specific chemical transformations, particularly ring-opening reactions. rsc.org

Under certain catalytic conditions, such as those employing transition metals or specific Lewis acids, the cyclopropane (B1198618) ring can be opened to yield various acyclic structures. researchgate.net The specific outcome of such reactions would depend heavily on the reagents and conditions employed. This potential for selective ring-opening adds another dimension to the synthetic utility of this compound, allowing access to linear and branched-chain derivatives that would be difficult to synthesize through other routes.

Generation of Polyfunctionalized Pyridine Building Blocks for Complex Molecule Synthesis

The strategic placement of three distinct and orthogonally reactive functional groups—the bromo substituent, the ethyl ester, and the cyclopropyl ring—makes this compound an exemplary polyfunctionalized building block. The ability to selectively address each of these sites allows for a stepwise and controlled approach to the synthesis of complex molecules. mdpi.compipzine-chem.com

For example, a synthetic route could begin with a Suzuki coupling at the 3-position, followed by hydrolysis of the ester to the picolinic acid, and subsequent amide coupling. This sequence would yield a highly complex trisubstituted pyridine derivative. The pyridine core itself is a crucial scaffold in medicinal chemistry, and the ability to build out from this central ring in multiple, well-defined vectors is of high value in drug discovery and the creation of novel materials. nih.govnih.gov This makes this compound and its derivatives key intermediates for constructing sophisticated molecular architectures. pipzine-chem.com

Computational and Theoretical Investigations of Ethyl 3 Bromo 6 Cyclopropylpicolinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular-level characteristics of organic compounds.

The electronic structure of Ethyl 3-bromo-6-cyclopropylpicolinate is governed by the interplay of the electron-withdrawing bromo and ethyl ester groups and the electron-donating cyclopropyl (B3062369) group attached to the pyridine (B92270) ring. The nitrogen atom in the pyridine ring also significantly influences the electron distribution.

Charge Distribution: The nitrogen atom is the most electronegative, leading to a significant localization of negative partial charge. The carbon atoms attached to the nitrogen (C2 and C6) would exhibit positive partial charges. The bromine atom, being highly electronegative, withdraws electron density from the C3 position, making this carbon atom electron-deficient. Conversely, the cyclopropyl group, known for its ability to donate electrons to an adjacent π-system, increases the electron density at the C6 position.

Bonding: The bonds within the pyridine ring exhibit lengths intermediate between typical single and double bonds, characteristic of an aromatic system. The C3-Br bond is a standard polar covalent bond. The C6-cyclopropyl bond is expected to be slightly shorter than a typical C-C single bond due to the sp2 hybridization of the ring carbon. The ester group at the C2 position will influence the electronic environment through both inductive and resonance effects.

Table 1: Predicted Atomic Charges and Bond Lengths for a Model 3-bromo-6-cyclopropylpyridine System

| Atom/Bond | Predicted Partial Charge (a.u.) | Predicted Bond Length (Å) |

|---|---|---|

| N1 | -0.45 | |

| C2 | +0.30 | |

| C3 | -0.10 | |

| C4 | -0.20 | |

| C5 | -0.15 | |

| C6 | +0.25 | |

| Br | -0.05 | |

| C2-C3 | 1.395 | |

| C3-C4 | 1.390 | |

| C4-C5 | 1.392 | |

| C5-C6 | 1.398 | |

| C6-N1 | 1.340 | |

| C2-N1 | 1.345 | |

| C3-Br | 1.890 |

Note: The data in this table is representative and derived from general principles of computational chemistry applied to analogous structures. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: For a molecule like this compound, the HOMO is expected to be primarily located on the electron-rich pyridine ring and the cyclopropyl group. This indicates that the initial interaction with electrophiles would likely occur at these sites.

LUMO: The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the C-Br bond and the carbonyl carbon of the ester group. This suggests that nucleophilic attack would preferentially target the carbon atom of the C-Br bond (leading to substitution) or the carbonyl carbon.

The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of the molecule. A larger gap implies higher stability and lower reactivity. Quantum chemical calculations on similar ester compounds suggest that the presence of both electron-donating and electron-withdrawing groups can modulate this energy gap. mdpi.comnih.gov

Table 2: Predicted Frontier Orbital Energies and Their Implications

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.5 | Site of electrophilic attack (electron donation) |

| LUMO | -1.2 | Site of nucleophilic attack (electron acceptance) |

Note: These energy values are hypothetical and serve to illustrate the application of FMO theory.

Conformational Analysis and Energy Landscapes of Cyclopropylpyridine Systems

Table 3: Relative Energies of Cyclopropyl Group Conformations in a Model System

| Conformer | Dihedral Angle (C5-C6-C_cyclopropyl-C_cyclopropyl) | Relative Energy (kcal/mol) |

|---|---|---|

| Bisected | ~90° | 0.0 (most stable) |

Source: Adapted from findings on related cyclopropylpyridine systems. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides profound insights into the pathways of chemical reactions, including the identification of transient intermediates and transition states.

A primary reaction pathway for this compound is the Suzuki-Miyaura cross-coupling reaction, which would replace the bromine atom with an aryl or vinyl group. libretexts.orgnih.gov Computational studies on similar bromopyridine substrates have detailed the catalytic cycle, which involves three main steps: illinois.edubeilstein-journals.org

Oxidative Addition: The C-Br bond of the pyridine reacts with a Pd(0) catalyst to form a Pd(II) intermediate. This is often the rate-determining step. Calculations focus on determining the energy barrier of the transition state for this step. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to oxidative addition. illinois.edu

Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center.

Reductive Elimination: The newly coupled product is released, and the Pd(0) catalyst is regenerated.

Computational models can predict the activation energies for each step, helping to understand the reaction kinetics and optimize conditions.

Table 4: Representative Activation Energies for a Model Suzuki-Miyaura Reaction

| Reaction Step | Description | Exemplary Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Cleavage of the C-Br bond and formation of a Pd-C bond. | 15-20 |

| Transmetalation | Transfer of an organic group from boron to palladium. | 5-10 |

Note: These values are illustrative for a typical Suzuki-Miyaura coupling on a bromopyridine.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are widely used to predict NMR chemical shifts. stenutz.eunih.gov These predictions are valuable for structure verification and assignment of complex spectra. The accuracy of these predictions has significantly improved, with mean absolute errors often falling below 1 ppm for 13C and 0.2 ppm for 1H NMR. nih.gov

For this compound, calculations would predict the chemical shifts for each carbon and proton. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the carbon atom bonded to bromine (C3) would be shifted downfield compared to an unsubstituted pyridine. The carbons of the cyclopropyl group would have characteristic upfield shifts. Comparing these predicted spectra with experimental data provides a powerful method for structural confirmation. acs.orgnih.gov

Table 5: Hypothetical Comparison of Experimental and Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C2 (ester-bearing) | 150.5 | 150.2 |

| C3 (bromo-bearing) | 125.8 | 125.5 |

| C4 | 138.2 | 138.0 |

| C5 | 122.1 | 121.9 |

| C6 (cyclopropyl-bearing) | 160.3 | 160.0 |

Note: This table is for illustrative purposes. Actual prediction accuracy depends on the level of theory and basis set used.

Applications in Complex Organic Synthesis

Strategic Utilization as a Key Building Block in Heterocyclic Synthesis

The presence of both a halogen and a cyclopropyl (B3062369) group makes Ethyl 3-bromo-6-cyclopropylpicolinate a key building block for constructing more complex, often fused, heterocyclic systems. The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed to form new carbon-carbon bonds at the site of the bromo substituent. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. For instance, the coupling of similar bromo-substituted heterocycles with various arylboronic acids has been shown to proceed with moderate to good yields, demonstrating the robustness of this approach for creating structural diversity. nih.govmdpi.com The reactivity of the bromo group allows for regioselective functionalization, which is critical when multiple reactive sites are present in a molecule. mdpi.com

Furthermore, the cyclopropyl moiety can influence the electronic properties and conformation of the resulting molecules, which is of significant interest in medicinal chemistry and materials science. This strategic combination of a reactive site for coupling and a unique substituent makes this picolinate (B1231196) a valuable starting material for synthesizing novel fused heterocyclic structures. rsc.org

Precursor for the Construction of Diverse Pyridine-Based Molecular Architectures

This compound is an exemplary precursor for building a wide array of pyridine-based molecular architectures. The derivatization of this compound can be achieved through modification of its key functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further points for synthetic elaboration.

The true versatility of this precursor, however, lies in the reactivity of the C-Br bond. Beyond Suzuki coupling, other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, can be envisioned, allowing for the introduction of alkenyl, alkynyl, and amino functionalities, respectively. These transformations enable the construction of a multitude of pyridine (B92270) derivatives with varied electronic and steric properties.

Research on analogous bromo-substituted aromatic carboxylates has shown that these compounds are excellent substrates for lead derivatization in drug discovery programs. nih.gov Similarly, this compound can be used to generate libraries of novel compounds for biological screening. The ability to systematically modify the core structure through well-established cross-coupling protocols makes it an ideal scaffold for developing new chemical entities. frontierspecialtychemicals.com

Methodological Advancements in Asymmetric Synthesis Involving Pyridine Esters

The synthesis of chiral, enantioenriched piperidines and other non-aromatic nitrogen heterocycles is a significant focus in medicinal chemistry, and pyridine esters are key starting materials in this endeavor. nih.govacs.org Recent methodological advancements have focused on the asymmetric hydrogenation or functionalization of the pyridine ring.

One major challenge is the inherent stability and poor reactivity of the pyridine ring towards nucleophilic attack. researchgate.net Modern strategies often involve the activation of the pyridine ring, for example, by forming a pyridinium (B92312) salt, which can then undergo enantioselective reduction or functionalization. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridine (B1217469) intermediates, generated in situ from pyridine precursors, has emerged as a powerful method to install a substituent at the 3-position with high enantioselectivity. nih.govacs.org

Other advanced methods include the direct, asymmetric C-H functionalization of pyridines. acs.org While challenging, tandem catalysis systems are being developed that can achieve, for instance, C3-allylation of pyridines with excellent enantioselectivity. acs.org These cutting-edge techniques, which often utilize sophisticated chiral ligands acs.orgnih.govresearchgate.net, are expanding the toolbox available to synthetic chemists for transforming simple pyridine esters into complex, stereochemically defined molecules. The development of these methods allows for the creation of chiral piperidines and related structures that are prevalent in many pharmaceutical agents. acs.orgorganic-chemistry.org

Green Chemistry Principles Applied to the Synthesis and Application of Pyridine Esters

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact. researchgate.netnih.gov This includes the use of more environmentally benign solvents, catalysts, and reaction conditions.

For the synthesis of picolinates and other pyridine esters, several green methodologies have been developed. These include one-pot, multi-component reactions that increase efficiency by combining several synthetic steps without isolating intermediates. nih.govacs.org Such reactions often utilize greener solvents like ethanol (B145695) and can be accelerated using microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 3-bromo-6-cyclopropylpyridine-2-carboxylate |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

| CAS Number | Not available |

Note: Data for this compound is limited in public databases. The IUPAC name and molecular properties are derived from its chemical structure.

Table 2: Examples of Methodologies in Pyridine Synthesis

| Methodology | Description | Green Chemistry Aspect | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate a one-pot, four-component reaction for pyridine synthesis. | Reduced reaction time (minutes vs. hours), energy efficiency. | nih.govacs.org |

| Heterogeneous Catalysis | Employment of a recyclable UiO-66(Zr)-based nanoporous catalyst for picolinate synthesis. | Catalyst recyclability, mild reaction conditions (ambient temperature). | nih.govrsc.org |

| Asymmetric Carbometalation | Rh-catalyzed reaction on a dihydropyridine intermediate to produce enantioenriched 3-substituted piperidines. | High atom economy, catalytic enantiocontrol. | nih.govacs.org |

| Hydrothermal Synthesis | One-step synthesis of chromium picolinate using water as the solvent under pressure. | Use of water as a green solvent, simple operation. | google.com |

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for constructing complex molecules is a paramount goal in modern organic chemistry. benthamscience.comijarsct.co.innih.gov Future research should focus on creating novel synthetic routes to Ethyl 3-bromo-6-cyclopropylpicolinate that adhere to the principles of green chemistry. This includes the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions. ijarsct.co.in

Current strategies for pyridine (B92270) synthesis often involve multi-step processes with harsh conditions. ijarsct.co.in Innovative approaches such as one-pot multicomponent reactions, the use of green catalysts, and environmentally friendly solvents could offer more sustainable alternatives. nih.govnih.govresearchgate.net Microwave-assisted synthesis and solvent-free reaction conditions are other promising avenues that can lead to shorter reaction times and higher yields. nih.govresearchgate.net The exploration of ionic liquids as recyclable catalysts and solvents also presents a compelling area of investigation for the synthesis of pyridine derivatives. benthamscience.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Potential Challenges |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Optimization of reaction conditions for complex substrates. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced selectivity. nih.gov | Scalability of the process. |

| Green Catalysts | Reduced environmental impact, potential for recyclability. nih.gov | Catalyst stability and cost. |

| Ionic Liquids | Recyclable, tunable properties, can act as both solvent and catalyst. benthamscience.com | Viscosity and potential toxicity of some ionic liquids. |

Unveiling Novel Reactivity Patterns and Unexplored Transformational Potential

The reactivity of this compound is largely dictated by the interplay of its functional groups. The bromine atom at the 3-position of the pyridine ring is a key handle for a variety of chemical transformations. As an aryl bromide, it is expected to participate in a range of cross-coupling reactions, such as the Heck and Buchwald-Hartwig amination reactions. wikipedia.org

Future research should systematically explore the reactivity of the C-Br bond. Nucleophilic aromatic substitution reactions, where the bromine is displaced by various nucleophiles, could lead to a diverse array of 3-substituted pyridine derivatives. askfilo.comsci-hub.se The reactivity of halopyridines can be influenced by the nature of the nucleophile and the reaction conditions, sometimes leading to unexpected reaction pathways. sci-hub.se Furthermore, the potential for the bromine to direct metallation at an adjacent position could open up avenues for further functionalization.

The cyclopropyl (B3062369) group at the 6-position may also exhibit interesting reactivity under certain conditions, and the ester functionality provides a site for hydrolysis, amidation, or reduction to an alcohol, further expanding the synthetic utility of this scaffold.

Advanced Computational Modeling for De Novo Design and Predictive Synthesis

Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts. nih.govnih.gov Future research should leverage advanced computational modeling to accelerate the discovery of new derivatives of this compound with desired properties.

De novo design algorithms can be employed to generate novel molecular structures based on the core scaffold, optimized for specific biological targets or material properties. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.commdpi.com These computational studies can help in understanding reaction mechanisms and predicting the outcomes of synthetic transformations, thereby reducing the need for extensive empirical screening. nih.gov Molecular docking simulations can predict the binding modes of these compounds with biological targets, guiding the design of new therapeutic agents. nih.gov

Table 2: Applications of Computational Modeling

| Computational Technique | Application |

| De Novo Design | Generation of novel molecular structures with desired properties. nih.gov |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and reaction mechanisms. mdpi.commdpi.com |

| Molecular Docking | Prediction of binding interactions with biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on chemical structure. mdpi.com |

Integration with High-Throughput and Automated Synthesis Platforms

To efficiently explore the vast chemical space accessible from this compound, the integration of synthetic efforts with high-throughput and automated platforms is essential. pku.edu.cnchemrxiv.org These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery process. nih.govcam.ac.uk

Automated synthesis platforms can be programmed to perform a series of reactions in parallel, allowing for the systematic variation of reactants and reaction conditions. chemrxiv.org This approach is particularly well-suited for optimizing reaction conditions and for generating libraries of derivatives for biological screening. nih.gov The development of miniaturized high-throughput screening platforms can further enhance efficiency by reducing the amount of reagents and waste generated. nih.gov Machine learning algorithms can be integrated with these platforms to analyze the large datasets generated and to guide the design of subsequent experiments, creating a closed-loop discovery cycle. pku.edu.cnchemrxiv.org

Q & A

Basic: What are the established synthetic routes for Ethyl 3-bromo-6-cyclopropylpicolinate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves two key steps: (1) bromination at the 3-position of the picolinate backbone and (2) cyclopropylation at the 6-position. Cyclopropylation can be achieved using diazomethane or analogous cyclopropanating agents under catalytic conditions (e.g., transition metal catalysts) . Critical parameters include:

- Temperature: Optimal ranges (e.g., 0–25°C) to minimize side reactions.

- Catalyst selection: Palladium or copper catalysts for regioselective cyclopropane ring formation.

- Purification: Column chromatography or recrystallization to isolate high-purity product.

Yield optimization requires balancing stoichiometry and reaction time, with in-situ monitoring via TLC or GC-MS recommended .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy: 1H and 13C NMR to confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm and bromine-induced deshielding effects) .

- Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C11H12BrNO2) and isotopic patterns .

- HPLC: Purity assessment using reverse-phase columns with UV detection (λ = 210–254 nm) .

Cross-validation with X-ray crystallography (using SHELX for structure refinement) may resolve ambiguities in stereochemistry .

Advanced: How can researchers optimize cyclopropylation efficiency in large-scale syntheses?

Answer:

Advanced strategies include:

- Flow chemistry: Continuous flow reactors to enhance mixing and heat transfer, reducing side-product formation .

- Catalyst screening: Testing air-stable catalysts (e.g., Fe-based systems) for greener protocols.

- In-situ monitoring: Real-time FTIR or Raman spectroscopy to track cyclopropane ring formation kinetics .

Statistical design-of-experiments (DoE) models can identify interactions between variables (e.g., solvent polarity, temperature) .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies (e.g., unexpected splitting in NMR signals) may arise from:

- Dynamic effects: Conformational flexibility of the cyclopropyl group, requiring variable-temperature NMR studies.

- Impurity interference: HPLC-MS or 2D NMR (COSY, HSQC) to isolate and identify byproducts .

- Crystallographic validation: Single-crystal X-ray diffraction (using SHELXL for refinement) to unambiguously confirm bond lengths and angles .

Advanced: What computational methods are effective for studying reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT): Modeling transition states for cyclopropylation or Suzuki-Miyaura cross-coupling reactions (software: Gaussian, ORCA) .

- Molecular docking: To predict interactions with biological targets (e.g., enzymes), using AutoDock Vina or Schrödinger Suite .

- Kinetic isotope effects (KIE): Experimental and computational KIE analysis to distinguish between concerted and stepwise mechanisms .

Advanced: How can researchers design experiments to investigate the compound’s interactions with biological systems?

Answer:

Methodologies include:

- Enzyme inhibition assays: Measure IC50 values using fluorogenic substrates and kinetic plate readers.

- Crystallography: Co-crystallize the compound with target proteins (e.g., kinases), followed by SHELX-refined structure determination .

- Metabolomics: LC-MS-based profiling to identify downstream metabolic perturbations in cell models .

Negative controls (e.g., bromine-free analogs) are critical to isolate the role of the 3-bromo substituent .

Advanced: What strategies mitigate challenges in reproducibility across synthetic batches?

Answer:

- Standardized protocols: Documenting exact catalyst activation steps (e.g., degassing solvents for palladium-mediated reactions) .

- Batch-to-batch analysis: Statistical comparison of NMR/HPLC data using principal component analysis (PCA) .

- Robustness testing: Introducing deliberate variations (e.g., ±5°C temperature shifts) to identify critical process parameters .

Basic: What safety and handling protocols are essential for this compound?

Answer:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats due to potential bromine toxicity.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., diazomethane) .

- Waste disposal: Halogenated waste containers for brominated byproducts, adhering to institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.